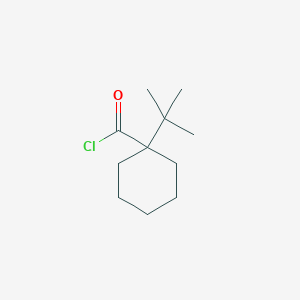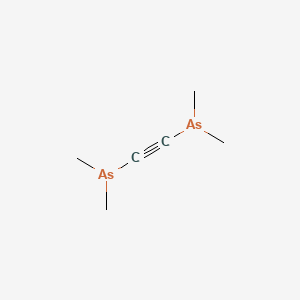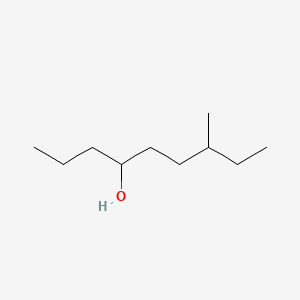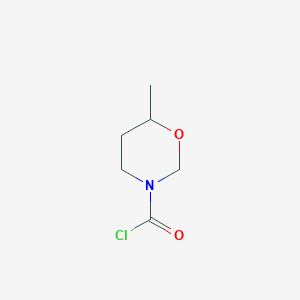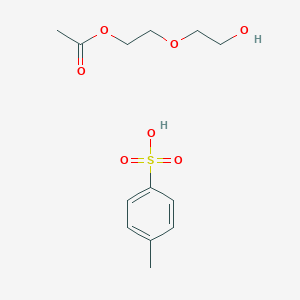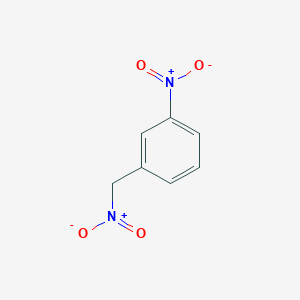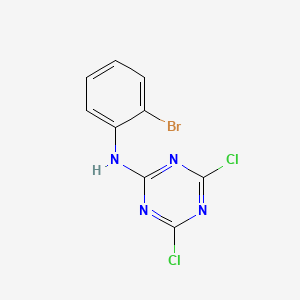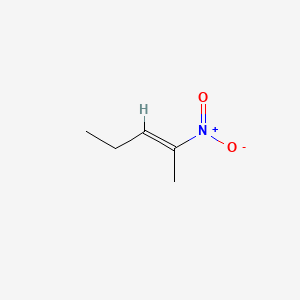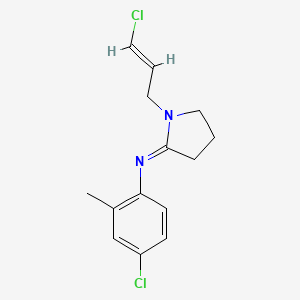
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound known for its unique chemical structure and properties. It is a derivative of benzophenone, characterized by the presence of tert-butyl groups and a hydroxyl group on the phenyl ring. This compound is widely used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Formation of this compound ketone.
Reduction: Formation of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a hydroxyl group on the benzyl position.
2,6-Di-tert-butylphenol: Lacks the carbonyl group but has similar tert-butyl substitutions.
Uniqueness
(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of tert-butyl groups and a hydroxyl group on the phenyl ring, which imparts both stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
24242-58-8 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H26O2/c1-20(2,3)15-12-16(18(22)14-10-8-7-9-11-14)19(23)17(13-15)21(4,5)6/h7-13,23H,1-6H3 |
Clave InChI |
OQRMHHGVEWBTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


